6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline
Brand Name: Vulcanchem
CAS No.: 1156277-85-8
VCID: VC3352233
InChI: InChI=1S/C10H3BrClF4N/c11-4-1-5-6(12)3-8(10(14,15)16)17-9(5)7(13)2-4/h1-3H
SMILES: C1=C(C=C(C2=C1C(=CC(=N2)C(F)(F)F)Cl)F)Br
Molecular Formula: C10H3BrClF4N
Molecular Weight: 328.49 g/mol

6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline

CAS No.: 1156277-85-8

Cat. No.: VC3352233

Molecular Formula: C10H3BrClF4N

Molecular Weight: 328.49 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline - 1156277-85-8

Specification

CAS No. 1156277-85-8
Molecular Formula C10H3BrClF4N
Molecular Weight 328.49 g/mol
IUPAC Name 6-bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline
Standard InChI InChI=1S/C10H3BrClF4N/c11-4-1-5-6(12)3-8(10(14,15)16)17-9(5)7(13)2-4/h1-3H
Standard InChI Key OWBCVGVZBRRHTN-UHFFFAOYSA-N
SMILES C1=C(C=C(C2=C1C(=CC(=N2)C(F)(F)F)Cl)F)Br
Canonical SMILES C1=C(C=C(C2=C1C(=CC(=N2)C(F)(F)F)Cl)F)Br

Introduction

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline would typically involve multiple steps, drawing from established methodologies for preparing substituted quinolines. Based on approaches used for similar compounds, potential synthetic routes include:

  • Cyclization reactions starting from appropriately substituted anilines to form the quinoline core

  • Sequential halogenation steps to introduce bromine, chlorine, and fluorine at specific positions

  • Introduction of the trifluoromethyl group using specialized reagents

Chemical Properties

Structure-Property Relationships

The chemical properties of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline are significantly influenced by its unique substitution pattern. Key structure-property relationships include:

  • Electronic Effects: The electron-withdrawing nature of all four substituents creates an electron-deficient quinoline system, affecting its reactivity in various chemical transformations.

  • Lipophilicity: The presence of multiple halogen atoms and the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for membrane permeability and interaction with hydrophobic binding pockets in biological targets.

  • Metabolic Stability: The trifluoromethyl group at position 2 likely confers increased metabolic stability by resisting oxidative metabolism, a property observed in similar fluorinated compounds.

  • Steric Effects: The spatial arrangement of the four substituents creates a unique three-dimensional structure that influences the compound's interactions with potential biological targets.

Reactivity Profile

Based on the reactivity of similar halogenated quinolines, 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline would likely exhibit the following reactivity patterns:

  • Nucleophilic Aromatic Substitution: The electron-deficient nature of the quinoline ring, further enhanced by the electron-withdrawing substituents, would facilitate nucleophilic aromatic substitution reactions, particularly at positions activated by the electron-withdrawing groups.

  • Cross-Coupling Reactions: The bromine and chlorine substituents serve as potential sites for various palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira), enabling the introduction of carbon-based substituents.

  • Metal-Halogen Exchange: The halogen substituents may undergo metal-halogen exchange reactions with organolithium or Grignard reagents, providing access to organometallic intermediates for further functionalization.

Table 1: Predicted Reactivity of Different Positions in 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline

PositionSubstituentPredicted ReactivityPotential Reactions
2-CF3LowResistant to most nucleophilic substitutions
4-ClModerateNucleophilic substitution, cross-coupling
6-BrHighCross-coupling, metal-halogen exchange
8-FModerateNucleophilic aromatic substitution

Biological Activity

Bacterial StrainPredicted MIC (μg/mL)Comparison AntibioticsStandard MIC (μg/mL)
Staphylococcus aureus40-60Chloramphenicol50
Pseudomonas aeruginosa40-60Ampicillin25
Mycobacterium tuberculosis<1Isoniazid0.1-0.2

Enzyme Inhibition Properties

Quinoline derivatives with multiple electron-withdrawing substituents have been reported to inhibit various enzymes involved in essential cellular processes. 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline may exhibit inhibitory effects on enzymes such as DNA gyrase, topoisomerase IV, and cytochrome P450 enzymes.

The specific substitution pattern of this compound creates a unique electronic and steric environment that could influence its binding affinity and specificity for different enzyme targets. The trifluoromethyl group at position 2 may enhance binding to hydrophobic pockets within enzyme active sites, while the halogen substituents could participate in halogen bonding interactions with amino acid residues .

Structure-Activity Relationship

The biological activity of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline would be influenced by several key structural features:

Comparative analysis with similar compounds suggests that modifying the substitution pattern could significantly alter biological activity. For instance, replacing the fluorine at position 8 with a trifluoromethyl group (as in 6-Bromo-4-chloro-8-(trifluoromethyl)quinoline) would likely increase lipophilicity but might also introduce steric constraints that affect binding to biological targets.

Applications in Medicinal Chemistry

Drug Development Considerations

The development of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline as a potential therapeutic agent would need to address several key considerations:

  • Physicochemical Properties: The compound's lipophilicity, solubility, and membrane permeability would significantly influence its pharmacokinetic properties and bioavailability.

  • Metabolic Stability: While the trifluoromethyl group may enhance metabolic stability, comprehensive metabolism studies would be necessary to identify potential metabolic liabilities.

  • Toxicity Profile: The presence of multiple halogen substituents raises potential concerns about toxicity, necessitating thorough toxicological evaluations.

  • Structure Optimization: The compound could serve as a lead structure for medicinal chemistry optimization efforts, focusing on enhancing potency, selectivity, and pharmacokinetic properties.

Table 3: Comparison with Structurally Related Quinoline Derivatives

CompoundStructural DifferencesPotential AdvantagesPotential Disadvantages
6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinolineReference compoundBalanced lipophilicity and electronic propertiesUnknown synthetic accessibility
6-Bromo-4-chloro-8-(trifluoromethyl)quinoline-CF3 instead of -F at position 8Higher lipophilicityPotential steric hindrance affecting binding
4-Bromo-6-fluoro-2-(trifluoromethyl)quinolineDifferent arrangement of substituentsDifferent binding profileAltered selectivity profile
8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-oneContains a 2(1H)-one groupHydrogen bond donor capabilityDifferent pharmacological profile

Research Gaps and Future Directions

Synthesis Optimization

Further research is needed to develop efficient and scalable synthetic routes for 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline. This would involve optimizing reaction conditions, exploring alternative synthetic strategies, and potentially employing modern synthetic methodologies such as flow chemistry or photoredox catalysis.

Comprehensive Biological Evaluation

A systematic investigation of the biological activities of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline would provide valuable insights into its potential therapeutic applications. This would include:

  • Antimicrobial screening against a diverse panel of bacterial and fungal pathogens

  • Enzyme inhibition assays targeting relevant enzymes such as DNA gyrase, topoisomerase IV, and cytochrome P450 enzymes

  • Cell-based assays to evaluate cytotoxicity and antiproliferative activity

  • Structure-activity relationship studies involving the synthesis and testing of structural analogs

Molecular Mechanism Studies

Understanding the molecular mechanisms underlying the biological activities of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline would facilitate its development as a potential therapeutic agent. This would involve:

  • Protein binding studies to identify specific molecular targets

  • X-ray crystallography or cryo-electron microscopy to elucidate binding modes

  • Computational studies, including molecular docking and molecular dynamics simulations, to predict interactions with potential targets

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